molecular formula C11H11F3O B6315812 4-[2-(Trifluoromethyl)phenyl]butan-2-one CAS No. 415955-47-4

4-[2-(Trifluoromethyl)phenyl]butan-2-one

Cat. No.: B6315812
CAS No.: 415955-47-4
M. Wt: 216.20 g/mol
InChI Key: FAFLWUBOONFUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Trifluoromethyl)phenyl]butan-2-one is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butan-2-one moiety.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]butan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by forming stable complexes with their active sites, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Trifluoromethyl)phenyl]butan-2-one is unique due to its combination of a trifluoromethyl group and a butan-2-one structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFLWUBOONFUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

200 mg of Raney nickel are added to a solution of 2.05 g of 4-(2-trifluoromethylphenyl)-3-buten-2-one in 100 ml of ethyl acetate and the mixture is stirred under a hydrogen atmosphere and at standard pressure for 7 h. The mixture is subsequently filtered and the filtrate is evaporated under reduced pressure, whereby the title compound is obtained.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.